7,8-dihydro-6H-1,5,3,8-dioxathiazecine;hydrochloride
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Overview
Description
7,8-dihydro-6H-1,5,3,8-dioxathiazecine;hydrochloride is a heterocyclic compound that contains sulfur, oxygen, and nitrogen atoms within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-dihydro-6H-1,5,3,8-dioxathiazecine;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable dithiol with an epoxide in the presence of a base to form the dioxathiazecine ring. The hydrochloride salt is then obtained by treating the resulting compound with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
7,8-dihydro-6H-1,5,3,8-dioxathiazecine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the sulfur or nitrogen atoms within the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .
Scientific Research Applications
7,8-dihydro-6H-1,5,3,8-dioxathiazecine;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7,8-dihydro-6H-1,5,3,8-dioxathiazecine;hydrochloride involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. This interaction can affect various cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
7,8-dihydro-6H-5,8-ethanopyrido[3,2-d]pyrimidine: Another heterocyclic compound with similar structural features.
7,8-dihydro-6H-pyrazolo[5’,1’3,4][1,2,4]-triazino[6,5-d][1,2]diazepin-6-one: A compound with a different ring structure but similar reactivity.
Uniqueness
7,8-dihydro-6H-1,5,3,8-dioxathiazecine;hydrochloride is unique due to its specific combination of sulfur, oxygen, and nitrogen atoms within the ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications .
Properties
CAS No. |
91785-58-9 |
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Molecular Formula |
C6H12ClNO2S |
Molecular Weight |
197.68 g/mol |
IUPAC Name |
7,8-dihydro-6H-1,5,3,8-dioxathiazecine;hydrochloride |
InChI |
InChI=1S/C6H11NO2S.ClH/c1-3-8-5-10-6-9-4-2-7-1;/h1,3,7H,2,4-6H2;1H |
InChI Key |
VABJQOPXMKPLEC-UHFFFAOYSA-N |
Canonical SMILES |
C1COCSCOC=CN1.Cl |
Origin of Product |
United States |
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